(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
Overview
Description
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to a pentanoate backbone
Scientific Research Applications
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-fluoro-4-methylpentanoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Hydrochloride Formation: The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrochloride formation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate
- Methyl 2-amino-4-fluoro-4-methylpentanoate
Uniqueness
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKZTACOAZGMPR-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857294 | |
Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156047-39-1 | |
Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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